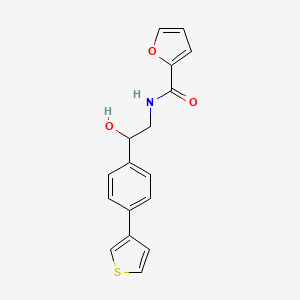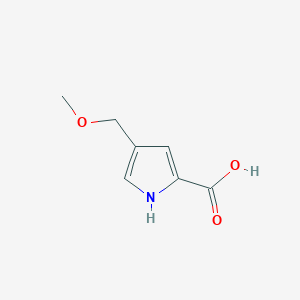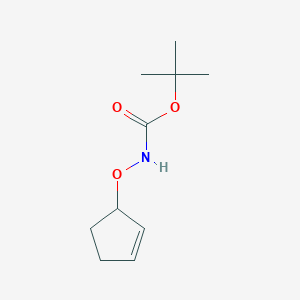![molecular formula C16H13FN2O2S B2898764 5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione CAS No. 1008971-09-2](/img/structure/B2898764.png)
5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione, commonly known as FABP4 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FABP4 (fatty acid-binding protein 4) is a protein that plays a crucial role in lipid metabolism, inflammation, and insulin resistance. FABP4 inhibitors, such as 5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione, have shown promising results in preclinical studies as a treatment for various metabolic disorders, including type 2 diabetes, obesity, and atherosclerosis.
Wirkmechanismus
5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione works by inhibiting the activity of FABP4 protein. FABP4 is a protein that plays a crucial role in lipid metabolism, inflammation, and insulin resistance. Inhibition of FABP4 activity reduces inflammation, improves insulin sensitivity, and reduces lipid accumulation in various tissues.
Biochemical and Physiological Effects:
FABP4 inhibitors, such as 5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione, have shown significant biochemical and physiological effects in preclinical studies. The compound has been shown to reduce inflammation, improve insulin sensitivity, and reduce lipid accumulation in various tissues. The compound has also shown potential in reducing atherosclerosis and improving cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione in lab experiments include its high purity, excellent yield, and well-established synthesis method. The compound has also shown promising results in preclinical studies, making it an attractive candidate for further research. The limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to establish its safety profile.
Zukünftige Richtungen
There are several future directions for research on 5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione. One potential direction is to investigate the compound's safety profile further and establish the maximum tolerated dose in animal models. Another direction is to study the compound's efficacy in clinical trials for various metabolic disorders, including type 2 diabetes, obesity, and atherosclerosis. Additionally, further research is needed to understand the compound's mechanism of action fully and its potential for combination therapy with other drugs.
Synthesemethoden
The synthesis of 5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione involves the reaction of 4-fluoroaniline, 2-methylbenzaldehyde, and 2-thioxo-4-thiazolidinone in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction followed by a cyclization reaction to form the desired product. The synthesis method has been optimized to yield a high purity product with excellent yield.
Wissenschaftliche Forschungsanwendungen
FABP4 inhibitors, such as 5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione, have been extensively studied in preclinical models for their potential therapeutic applications. The compound has shown promising results in reducing inflammation, improving insulin sensitivity, and reducing lipid accumulation in various tissues. The compound has also shown potential in reducing atherosclerosis and improving cardiovascular health.
Eigenschaften
IUPAC Name |
5-(4-fluoroanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c1-10-4-2-3-5-13(10)19-15(20)14(22-16(19)21)18-12-8-6-11(17)7-9-12/h2-9,14,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWFLVJXCIAEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(SC2=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Fluorophenyl)-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B2898681.png)
![Methyl 5,5,7,7-tetramethyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2898682.png)




![N-(2-morpholin-4-ylethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide](/img/structure/B2898687.png)

![2-benzyl-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2898689.png)
![N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;dihydrochloride](/img/structure/B2898696.png)
![N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclopropyloxamide](/img/structure/B2898699.png)

![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2898702.png)
